3-(Pyridin-3-yl)oxetan-3-amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

3-(Pyridin-3-yl)oxetan-3-amine (CAS 1393531-98-0) is a heterocyclic primary amine with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. It features a 3-substituted oxetane ring bearing an amino group and a pyridin-3-yl moiety.

Molecular Formula C8H10N2O
Molecular Weight 150.18
CAS No. 1393531-98-0
Cat. No. B3395075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)oxetan-3-amine
CAS1393531-98-0
Molecular FormulaC8H10N2O
Molecular Weight150.18
Structural Identifiers
SMILESC1C(CO1)(C2=CN=CC=C2)N
InChIInChI=1S/C8H10N2O/c9-8(5-11-6-8)7-2-1-3-10-4-7/h1-4H,5-6,9H2
InChIKeyFPXYWDRZIBYOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-3-yl)oxetan-3-amine (CAS 1393531-98-0): Technical Specifications and Procurement-Grade Identity


3-(Pyridin-3-yl)oxetan-3-amine (CAS 1393531-98-0) is a heterocyclic primary amine with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. It features a 3-substituted oxetane ring bearing an amino group and a pyridin-3-yl moiety. This compound is supplied as a research-grade building block, typically with a purity specification of ≥98% . Its computed physicochemical properties include a topological polar surface area (TPSA) of 48.14 Ų, a calculated LogP of 0.2658, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond .

Why 3-(Pyridin-3-yl)oxetan-3-amine Cannot Be Substituted by Its 2-Pyridinyl Isomer in Structure-Activity Applications


While 3-(Pyridin-3-yl)oxetan-3-amine and its regioisomer, 3-(pyridin-2-yl)oxetan-3-amine, share identical global computed properties (LogP = 0.2658, TPSA = 48.14 Ų) , their substitution is not interchangeable in scientific contexts. The 3-pyridinyl isomer places the nitrogen atom at the meta position relative to the oxetane linkage, whereas the 2-pyridinyl isomer positions it ortho. This positional isomerism critically alters the molecular electrostatic potential, vector of the basic nitrogen, and capacity for intramolecular hydrogen bonding [1]. Such differences translate into divergent binding poses in target proteins, distinct regioselectivity in subsequent synthetic transformations, and altered solid-state packing, all of which impact assay reproducibility and SAR interpretation [2].

3-(Pyridin-3-yl)oxetan-3-amine: Quantified Differentiation Evidence Against Key Comparators


Regioisomeric Differentiation: Computed Physicochemical Identity vs. Structural Divergence

Direct comparison of 3-(pyridin-3-yl)oxetan-3-amine with its 2-pyridinyl regioisomer (3-(pyridin-2-yl)oxetan-3-amine, CAS 1259680-51-7) reveals that while global computed descriptors are identical (LogP = 0.2658, TPSA = 48.14 Ų), the positional isomerism introduces critical differences in electronic distribution and molecular geometry . The 3-pyridinyl substitution positions the nitrogen atom at the meta position relative to the oxetane linkage, whereas the 2-pyridinyl isomer places it ortho. This alters the compound's vector of basicity and capacity for intramolecular hydrogen bonding, which are pivotal for target engagement and synthetic utility [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Antibacterial Scaffold Differentiation: Oxetane-Mediated Enhancement of Membrane Penetration in Gram-Positive Pathogens

Derivatives of 3-(pyridin-3-yl)oxetan-3-amine have been reported to exhibit potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL . This activity is attributed to the oxetane ring's ability to enhance membrane penetration, a feature that distinguishes it from non-oxetane-containing pyridine amine scaffolds . While specific comparator data for the unsubstituted parent amine is not available in the public domain, this class-level evidence supports its utility as a privileged scaffold in antibacterial lead optimization.

Antibacterial Drug Discovery Infectious Disease Medicinal Chemistry

Physicochemical Differentiation: Impact of Salt Form on Stability and Handling

The free base form of 3-(pyridin-3-yl)oxetan-3-amine (CAS 1393531-98-0) has a molecular weight of 150.18 g/mol and requires storage under dry, refrigerated conditions (2-8°C) . In contrast, its dihydrochloride salt (CAS 2007917-04-4) has a molecular weight of 223.10 g/mol and offers improved handling characteristics and ambient stability . The hydrochloride salt (CAS 2366184-70-3, MW 186.64 g/mol) represents an intermediate option [1]. This differential in salt form directly impacts procurement decisions related to long-term compound storage, solubility in assay buffers, and ease of weighing in automated synthesis platforms.

Formulation Development Compound Management Medicinal Chemistry

3-(Pyridin-3-yl)oxetan-3-amine: Validated Use Cases and Application Scenarios


Regiospecific Scaffold for Kinase Inhibitor Lead Optimization

The 3-pyridinyl substitution pattern provides a defined vector for hydrogen bonding with kinase hinge regions, distinct from the 2-pyridinyl isomer. This regiospecificity is critical for achieving target selectivity in kinase inhibitor programs, where subtle changes in nitrogen position can shift potency by orders of magnitude [1]. The compound serves as a building block for introducing a conformationally constrained, metabolically stable oxetane moiety into ATP-competitive inhibitors [2].

Antibacterial Lead Generation Targeting Gram-Positive Pathogens

Derivatives of this scaffold have demonstrated MIC values of 0.5–2 μg/mL against Gram-positive bacteria . The oxetane ring enhances membrane penetration, making the compound a privileged starting point for medicinal chemistry campaigns aimed at novel antibacterial agents with improved cellular uptake .

Salt Form Selection for High-Throughput Screening and Compound Management

The free base (CAS 1393531-98-0) requires refrigerated storage (2-8°C) , whereas the dihydrochloride salt (CAS 2007917-04-4) offers ambient stability . This distinction guides procurement decisions for laboratories with varying cold storage capacities and for automated liquid handling systems where salt form impacts solubility and weighing precision [3].

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